2,2,5,5-Tetramethyloxolan-3-amine
Overview
Description
2,2,5,5-Tetramethyloxolan-3-amine is a heterocyclic compound with the molecular formula C8H17NO. It is also known by its IUPAC name, 2,2,5,5-tetramethyltetrahydro-3-furanamine . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with four methyl groups and an amine group. It is a liquid at room temperature and is used in various chemical applications due to its stability and reactivity.
Mechanism of Action
Target of Action
2,2,5,5-Tetramethyloxolan-3-amine (TMO) is a promising “green” solvent replacement for toluene . It has been identified as a less problematic volatile organic compound (VOC) than toluene . .
Mode of Action
It’s known that most drugs exert their effects by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It’s known that tmo is a cyclic ether and has properties and performance remarkably similar to toluene in many applications .
Pharmacokinetics
The physical properties of tmo, such as its molecular weight (14323) and its liquid physical form, may influence its ADME properties .
Action Environment
The action of TMO can be influenced by environmental factors. For example, the atmospheric chemistry of TMO was investigated in laboratory-based experiments and computational calculations . The reaction of TMO with OH and Cl radicals in the atmosphere was studied, and it was found that TMO has an estimated atmospheric lifetime of approximately 3 days, which is 50% longer than toluene . This indicates that any air pollution impacts from TMO emission would be less localized .
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyloxolan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylhexane-2,5-diol with an amine source in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,2,5,5-Tetramethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,5,5-Tetramethyloxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a reagent in various biological experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2,2,5,5-Tetramethyloxolan-3-amine can be compared with other similar compounds, such as:
2,2,5,5-Tetramethyltetrahydrofuran: This compound shares a similar tetrahydrofuran ring structure but lacks the amine group, making it less reactive in certain chemical reactions.
2,5-Dimethylfuran: Another related compound, which has a simpler structure and different reactivity profile.
The uniqueness of this compound lies in its combination of a tetrahydrofuran ring with an amine group, providing a balance of stability and reactivity that is valuable in various applications .
Properties
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFSGYLVKWWWMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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